

Structural Classification of Hybridaphniphylline B: A Technical Guide

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Compound of Interest		
Compound Name:	Hybridaphniphylline B	
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Abstract

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this molecule is a unique hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its formidable structure, featuring 11 rings and 19 stereocenters, has made it a significant target for total synthesis, achieved notably by Li's group.[2][3][4] This technical guide provides an in-depth analysis of the structural classification of Hybridaphniphylline B, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Structural Classification and Core Features

Hybridaphniphylline B is classified as a Daphniphyllum alkaloid.[2] More specifically, it is a hybrid molecule formed through a proposed Diels-Alder cycloaddition between a Daphniphyllum alkaloid precursor and an iridoid component.[5] The core structure is a highly intricate, undecacyclic fused ring system.

Key Structural Features:

Undecacyclic Core: The molecule possesses a complex framework of 11 fused rings.[2]



- 19 Stereocenters: The three-dimensional arrangement of **Hybridaphniphylline B** is defined by 19 stereogenic centers, contributing to its significant structural complexity.[2]
- Daphniphyllum Alkaloid Moiety: This portion of the molecule is derived from a calyciphylline
 A-type alkaloid precursor.[3]
- Iridoid Moiety: The other key component is derived from an iridoid, specifically asperuloside tetraacetate in the context of its total synthesis.[2]
- Key Functional Groups: The structure incorporates several key functional groups, including lactones, ethers, a tertiary amine, and multiple hydroxyl groups within the iridoid-derived portion.

The systematic IUPAC name for **Hybridaphniphylline B** is (1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione.

Quantitative Structural Data

The precise three-dimensional structure of **Hybridaphniphylline B** has been elucidated through X-ray crystallography. The following tables summarize key crystallographic and spectroscopic data.

Table 1: Crystallographic Data Summary



Parameter	Value
Molecular Formula	C37H47NO11
Molecular Weight	681.77 g/mol
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	15.726
b (Å)	14.981
c (Å)	10.346
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	2439.5
Z	4
Density (calculated) (g/cm³)	1.856
R-factor (%)	8.4

Note: Specific bond lengths and angles are contained within the Crystallographic Information File (CIF), available in the supporting information of the primary synthesis publication.[2]

Table 2: Key NMR Spectroscopic Data (1H and 13C NMR in CDCl3)



Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, J in Hz)
1	51.2	2.55 (m)
2	36.4	1.89 (m), 1.65 (m)
3	42.1	2.11 (m)
4	88.9	-
5	59.3	2.98 (d, J = 4.0)
6	175.1	-
7	-	-
8	82.3	4.95 (d, J = 2.0)
9	140.2	5.98 (s)
10	141.5	-

Note: This is a partial list. The complete NMR data is available in the supporting information of the referenced publication.[2]

Table 3: High-Resolution Mass Spectrometry Data

Ionization Mode	Formula	Calculated m/z	Found m/z
ESI+	[M+H] ⁺	C37H48NO11 ⁺	682.3229

Experimental Protocols Isolation of Hybridaphniphylline B

The isolation of **Hybridaphniphylline B** from the dried and powdered stems and leaves of Daphniphyllum longeracemosum involves the following general steps[5]:



- Extraction: The plant material is extracted exhaustively with methanol (MeOH) at room temperature.
- Solvent Partitioning: The resulting crude extract is partitioned between different solvents of varying polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their solubility.
- Chromatographic Separation: The fraction containing the target compound (typically the EtOAc or n-BuOH fraction) is subjected to multiple rounds of column chromatography.
 - Silica Gel Chromatography: Initial separation is performed on a silica gel column using a gradient of solvents, for example, a mixture of chloroform (CHCl₃) and methanol (MeOH).
 - RP-18 Chromatography: Further purification is achieved using a reversed-phase C18 (RP-18) column with a gradient of acetonitrile (MeCN) and water (H₂O).
 - Preparative HPLC: Final purification to yield pure Hybridaphniphylline B is accomplished using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation Methodologies

The complex structure of **Hybridaphniphylline B** was determined using a combination of modern spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR: ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.
 - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Tandem mass spectrometry (MS/MS)



experiments can provide information about the fragmentation patterns, aiding in structural elucidation.

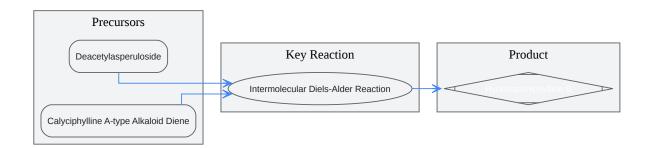
 X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive threedimensional structure of the molecule, including the absolute configuration of its numerous stereocenters.

Biosynthetic and Synthetic Pathways

The proposed biosynthesis of **Hybridaphniphylline B** involves a key intermolecular Diels-Alder reaction. This hypothesis guided the successful total synthesis of the molecule.

Proposed Biosynthetic Pathway

The biosynthesis is thought to proceed via a [4+2] cycloaddition between a calyciphylline A-type alkaloid diene and the iridoid deacetylasperuloside.



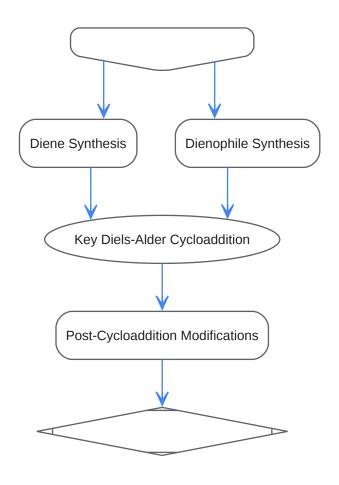
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Caption: Proposed Biosynthetic Pathway of Hybridaphniphylline B.

Total Synthesis Workflow

The first total synthesis of **Hybridaphniphylline B** by Li's group is a landmark achievement in natural product synthesis.[2] A simplified workflow is depicted below.





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Caption: Simplified Total Synthesis Workflow of Hybridaphniphylline B.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the broader class of Daphniphyllum alkaloids, which exhibit cytotoxic, antioxidant, and vasorelaxant properties, specific studies on the biological activity and signaling pathway modulation of **Hybridaphniphylline B** are limited. Further investigation is required to elucidate its specific cellular targets and mechanisms of action.

Conclusion

Hybridaphniphylline B stands as a testament to the structural diversity and complexity found in natural products. Its classification as a Daphniphyllum alkaloid-iridoid hybrid highlights a fascinating biosynthetic pathway. The successful total synthesis has not only confirmed its structure but also provides a platform for the synthesis of analogues for further biological



evaluation. This technical guide serves as a comprehensive resource for researchers interested in the chemistry and potential therapeutic applications of this remarkable molecule.

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